molecular formula C7H8N2O2 B1280474 3-Aminosalicylamide CAS No. 467231-62-5

3-Aminosalicylamide

Cat. No. B1280474
M. Wt: 152.15 g/mol
InChI Key: KHGLJFGSFNGDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminosalicylamide, also known as 3-ASA or mesalamine, is an aminosalicylate drug that is used to treat inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn’s disease. It is believed to act by inhibiting the production of proinflammatory cytokines and by suppressing the activation of nuclear factor kappa B (NF-κB). 3-Aminosalicylamide has been studied extensively in the laboratory and in the clinic, and its efficacy has been demonstrated in clinical trials.

Scientific Research Applications

Chemoprevention in Ulcerative Colitis

3-Aminosalicylamide, a derivative of aminosalicylates, has been studied for its potential role in the prevention of dysplasia and colorectal cancer in chronic ulcerative colitis (UC). A study by Rubin et al. (2006) showed that aminosalicylate therapy could significantly reduce the risk of dysplasia and colorectal cancer in UC patients. The study found that usage of aminosalicylates at 1.2 g/day or more was associated with a 72% reduction in the odds of developing dysplasia or colorectal cancer (Rubin et al., 2006).

Treatment of Ulcerative Colitis

Kruis et al. (2003) conducted a dose-finding study with mesalamine, a similar compound, to identify the optimal dose for inducing remission in patients with mildly to moderately active ulcerative colitis. The study concluded that the optimal dose to induce remission was 0.5 g 5-aminosalicylic acid three times a day (Kruis et al., 2003).

Combined Oral and Enema Treatment

Marteau et al. (2005) researched the efficacy of combining mesalazine enema with oral mesalazine in patients with extensive mild/moderate active ulcerative colitis. The study found that the combination therapy was superior to oral therapy alone and could be considered as first-line treatment (Marteau et al., 2005).

Role in Crohn's Disease

Gordon (2017) discussed the use of 5-aminosalicylates, such as 3-Aminosalicylamide, in maintaining remission in Crohn's disease. The paper highlighted the conflicting evidence in different contexts, suggesting the need for more research in this area (Gordon, 2017).

properties

IUPAC Name

3-amino-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGLJFGSFNGDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463992
Record name 3-aminosalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminosalicylamide

CAS RN

467231-62-5
Record name 3-aminosalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A preferred synthesis of the desired product acylated aminosalicylamides (Formula I) is shown in the following Scheme 1. 2-Hydroxy-3-nitrobenzoic acid 1 was converted to the acid chloride 2 with excess thionyl chloride. After removal of the excess thionyl chloride, the crude acid chloride 2 was reacted with the desired cyclic amine 3 in dichloromethane solution containing triethylamine as an acid scavenger and 4-dimethylaminopyridine (DMAP) as a catalyst. Crude 3-nitrosalicylamide 4 could be isolated after washing the reaction mixture with dilute HCl solution, drying, and evaporation of the solvent. Usually 4 was of sufficient purity to carry forward to the final product 6, but if desired could be purified by recrystallization or chromatography or a combination of both. In some cases where the 3-nitrosalicylamide 4 is a mixture of diastereomers, one might choose to isolate the individual diastereomers at this stage. However, since all of the various diastereomers are fuigicidally active, this is not necessary. The 3-nitrosalicylamide (4) was subsequently reduced under catalytic hydrogenation conditions using Pd, Pt, or Ni catalysts either unpoisoned or poisoned with sulfur or lead. The 3-aminosalicylamide 5 usually was not isolated, but immediately reacted with excess acetic-formic anhydride. Isolation of the AASA product 6 was a simple matter of filtration, washing with sodium bicarbonate solution, drying and evaporation of the solvent The crude product 6, usually a solid foam or glass, often was of sufficient purity to be directly submitted for testing. However, if desired, it could be further purified by recrystallization or chromatography or a combination of both.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminosalicylamide
Reactant of Route 2
Reactant of Route 2
3-Aminosalicylamide
Reactant of Route 3
3-Aminosalicylamide
Reactant of Route 4
Reactant of Route 4
3-Aminosalicylamide
Reactant of Route 5
3-Aminosalicylamide
Reactant of Route 6
3-Aminosalicylamide

Citations

For This Compound
4
Citations
G Han, X Zhao, A Farajtabar - Journal of Chemical & Engineering …, 2021 - ACS Publications
… It is a useful synthetic intermediate for 3-aminosalicylate or 3-aminosalicylamide products, which are of wide interest and relevance for agrochemical and pharmaceutical products. (5−9) …
Number of citations: 5 pubs.acs.org
HB Teicher, MS Motawia, HV Scheller - … : Volume I–V: Proceedings of the …, 1998 - Springer
… ethanol at atmospheric pressure afforded the corresponding 3-aminosalicylamide as reported by Selwood et al. (14). Treatment of 3-aminosalicylamide with formic acid in the presence …
Number of citations: 0 link.springer.com
F SAUTER, P STANETTY… - ARCHIV DER …, 1978 - VCH PUBLISHERS INC 303 NW …
Number of citations: 0
里田勲, 福井富次郎, 森一雄, 山本泰男 - YAKUGAKU ZASSHI, 1962 - jstage.jst.go.jp
… また (ⅩⅤⅢ) の メ タ ノ ー ル 中 パ ラ ジ ウ ム を触 媒 と した 接 触 還 元 で は 一 応 目的 と す るN-dimethylcarbamoylmethyl-3-aminosalicylamide …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.